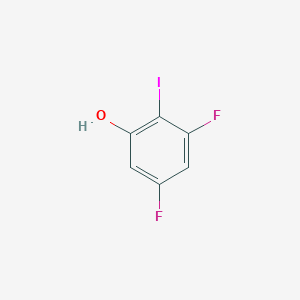

3,5-difluoro-2-iodophenol

Description

3,5-Difluoro-2-iodophenol (C₆H₃F₂IO) is a halogenated phenolic compound featuring two fluorine atoms at the 3- and 5-positions and an iodine atom at the 2-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Key Properties and Hazards (from Safety Data Sheets):

- Hazard Classification:

- H302: Harmful if swallowed (Acute Toxicity, Oral Category 4).

- H312: Harmful in contact with skin (Acute Toxicity, Dermal Category 4).

- H332: Harmful if inhaled (Acute Toxicity, Inhalation Category 4).

- H315: Causes skin irritation (Skin Corrosion/Irritation Category 2).

- H319: Causes serious eye irritation (Eye Damage/Irritation Category 2).

- H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure Category 3).

- Handling and Storage: Requires storage in a closed, ventilated area (P405, P403+P233) and disposal via authorized hazardous waste facilities.

Properties

IUPAC Name |

3,5-difluoro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXIOQDRVFDMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-2-iodophenol typically involves the iodination and fluorination of phenol derivatives. One common method includes the use of 3,5-difluorophenol as a starting material. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving high-quality products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-difluoro-2-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products: The major products depend on the type of reaction. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones .

Scientific Research Applications

3,5-difluoro-2-iodophenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine and fluorine atoms enhances its reactivity and binding affinity. It can inhibit or activate specific pathways, leading to desired biological effects. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct experimental data for structural analogs, a comparative analysis can be inferred based on chemical principles and available SDS information. Below is a systematic comparison with hypothetical analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Acidity and Reactivity: The electron-withdrawing fluorine substituents in this compound significantly enhance its acidity compared to unsubstituted phenol or 2-iodophenol. This property facilitates deprotonation in nucleophilic aromatic substitution reactions. The iodine atom enables participation in halogen-bonding interactions and Suzuki-Miyaura cross-coupling reactions, distinguishing it from non-iodinated analogs like 3,5-difluorophenol.

Toxicity: this compound exhibits multi-route toxicity (oral, dermal, inhalation), likely due to synergistic effects of fluorine and iodine. In contrast, 3,5-difluoro-4-(oxadiazol)phenol () may have reduced dermal hazards due to steric shielding by the oxadiazol group. Chlorinated analogs (e.g., 3,5-dichloro-2-iodophenol) often show higher environmental persistence and aquatic toxicity (H400).

Applications: this compound is tailored for synthetic chemistry, while 3,5-difluoro-4-(oxadiazol)phenol () is optimized for drug discovery due to its heterocyclic moiety.

Research Implications and Limitations

- Toxicokinetics: The prolonged half-life of fluorinated metabolites (e.g., dFdCTP in ) implies that fluorine in this compound may influence its metabolic stability.

- Data Gaps: Direct comparative studies on halogenated phenols are absent in the evidence. Future work should prioritize experimental comparisons of reactivity, solubility, and ecotoxicology.

Biological Activity

3,5-Difluoro-2-iodophenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique combination of two fluorine atoms and one iodine atom contributes to its distinctive biological activities and chemical properties. This article examines the biological activity of this compound, highlighting its biochemical interactions, potential therapeutic applications, and relevant research findings.

Molecular Formula: C6H3F2IO

Molecular Weight: 255.99 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, while the iodine atom serves as a reactive site for further chemical modifications. These properties make this compound a valuable intermediate in organic synthesis and pharmaceutical development.

Enzyme Interaction

This compound has been shown to interact with various enzymes, notably cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of numerous drugs and endogenous compounds. The compound can act as an inhibitor by binding to the active site of these enzymes, leading to modulation of their activity.

Mechanism of Action:

- Enzyme Inhibition: The binding of this compound to enzyme active sites prevents substrate access, potentially altering metabolic pathways.

- Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or regulatory proteins, impacting cellular responses to oxidative stress.

Cellular Effects

The compound's effects extend to cellular processes:

- Cell Signaling Pathways: It modulates pathways such as MAPK, which are crucial for cell growth and differentiation.

- Metabolic Impact: By affecting gene expression related to oxidative stress response, it influences overall cellular metabolism.

Case Study: Antiviral Activity

Research has explored the antiviral potential of halogenated phenolic compounds similar to this compound. For instance, derivatives have been evaluated for their inhibitory action against various DNA and RNA viruses. While some showed limited activity against RNA viruses, they exhibited notable anti-herpes virus activity . This suggests that further investigation into the antiviral properties of this compound could yield promising results.

Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-iodophenol | C6H4FIO | Contains only one fluorine atom |

| 2,3-Difluoro-4-iodophenol | C6H4F2IO | Different substitution pattern on the aromatic ring |

| 3,5-Dichloro-4-iodophenol | C6H4Cl2IO | Chlorine instead of fluorine |

| 4-Iodophenol | C6H5IO | Lacks fluorine substituents altogether |

This table illustrates how structural variations influence the reactivity and biological activity of similar compounds compared to this compound.

Applications in Organic Synthesis

Due to its reactivity profile, this compound is utilized as an intermediate in organic synthesis:

- Cross-Coupling Reactions: The iodine atom allows for substitution reactions that can lead to novel compounds with desired biological activities.

- Pharmaceutical Development: Its unique electronic properties make it a candidate for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.